molecular formula C15H18FN3O3 B2838100 N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide CAS No. 894038-46-1

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide

Cat. No.: B2838100
CAS No.: 894038-46-1
M. Wt: 307.325
InChI Key: ANYUNHQFDWFKCV-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide (CAS 894038-46-1) is a high-purity small molecule with the molecular formula C15H18FN3O3 and a molecular weight of 307.32 g/mol. This 5-oxopyrrolidine derivative is a valuable scaffold in medicinal chemistry and drug discovery research, particularly for developing novel anticancer and antimicrobial agents. Compounds based on the 5-oxopyrrolidine structure have demonstrated promising biological activity in scientific studies, including potent in vitro anticancer effects against lines such as A549 lung carcinoma cells and selective activity against multidrug-resistant Staphylococcus aureus strains, including linezolid and tedizolid-resistant forms . The structural core of this compound is recognized for its significant role in many natural products and approved pharmaceuticals, making it an attractive chemical entity for exploring new therapeutic approaches . This product is supplied by various chemical suppliers, including Life Chemicals, with a typical purity of 90% or higher, available in quantities ranging from 1mg to 50mg . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3/c16-11-1-3-13(4-2-11)19-10-12(9-14(19)20)17-15(21)18-5-7-22-8-6-18/h1-4,12H,5-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYUNHQFDWFKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a fluorinated aromatic compound and a strong nucleophile.

    Attachment of the Morpholine Carboxamide Moiety: The final step involves the coupling of the morpholine carboxamide group to the pyrrolidinone ring. This can be accomplished using standard amide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogens, acids, and bases in appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chalcone Derivatives with 4-Fluorophenyl Substituents

Several chalcone analogs featuring 4-fluorophenyl groups (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) share structural similarities in their aromatic substitution patterns. Key differences include:

  • Core Structure: Chalcones possess a planar α,β-unsaturated ketone system, whereas the target compound has a non-planar pyrrolidinone ring.
  • Dihedral Angles: Chalcones exhibit dihedral angles between their central benzene and fluorophenyl rings ranging from 7.14° to 56.26°, influencing crystallographic packing and stability . In contrast, the pyrrolidinone core of the target compound likely adopts a puckered conformation, affecting its solubility and intermolecular interactions.

Pyrrolidinecarboxamide Derivatives

  • 1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS: 346457-03-2): Core Structure: Similar pyrrolidinone backbone but linked to a 4-methylpyridinyl group instead of morpholine. Molecular weight (342.38 g/mol) is higher due to the pyridine substituent .

Patent Compounds with Morpholine and Fluorophenyl Moieties

A patent (EP 4 374 877 A2) describes compounds like (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide:

  • Core Structure: Pyrrolo-pyridazine core instead of pyrrolidinone.
  • Substituents: Trifluoromethyl and cyano groups enhance lipophilicity and electron-withdrawing effects compared to the target compound’s fluorophenyl group. Molecular weights exceed 600 g/mol, suggesting lower bioavailability .

Benzothiophene Carboxamide Derivatives

Example: N-(2-fluoro-5-(5-((5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide (CAS: 1227207-29-5):

  • Core Structure : Incorporates benzothiophene and pyridazine rings.
  • Key Differences : The benzothiophene group introduces aromatic bulk, likely reducing solubility compared to the morpholine-containing target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrolidinone 4-Fluorophenyl, morpholine-4-carboxamide 305.31 Enhanced solubility via morpholine
Chalcone Derivatives α,β-unsaturated ketone 4-Fluorophenyl, varied aryl groups ~250–300 Planar structure, dihedral angles 7–56°
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)... Pyrrolidinone 4-Fluorophenyl, pyridinyl 342.38 Reduced H-bonding vs. morpholine
Patent Compound Pyrrolo-pyridazine Trifluoromethyl, cyano, morpholine >600 High lipophilicity, complex structure
Benzothiophene Carboxamide Pyridazine-Benzothiophene Benzothiophene, fluorophenyl ~550 Low solubility due to aromatic bulk

Research Findings and Implications

  • Solubility : The morpholine group in the target compound likely improves solubility compared to pyridinyl or benzothiophene analogs .
  • Crystallography: Chalcone derivatives exhibit tunable dihedral angles for crystal engineering, whereas the target compound’s pyrrolidinone conformation may favor specific packing modes .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide?

A multi-step synthesis is typically employed:

  • Step 1 : Cyclocondensation of 4-fluoroaniline with a suitable diketone precursor to form the pyrrolidin-5-one core.
  • Step 2 : Introduction of the morpholine-4-carboxamide group via coupling reactions (e.g., using EDCI/HOBt as coupling agents in dichloromethane at room temperature) .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.
    Critical parameters include solvent choice (e.g., DMF for polar intermediates) and temperature control to avoid side reactions. Yields range from 60–80% depending on optimization .

Q. How is the structural integrity of this compound validated?

Key analytical techniques include:

  • 1H/13C NMR : Fluorophenyl protons resonate at δ 7.2–7.8 ppm, while the pyrrolidinone carbonyl appears at ~170 ppm in 13C NMR .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated vs. experimental values within 2 ppm error) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and morpholine C-O (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrrolidinone carboxamides?

Discrepancies in bioactivity (e.g., kinase inhibition vs. antimicrobial effects) are addressed through:

  • Comparative assays : Parallel testing under standardized conditions (e.g., IC50 measurements in kinase panels vs. MIC assays for antimicrobial activity) .
  • Structural-activity relationship (SAR) analysis : Modifying substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate pharmacophore contributions .
  • In silico docking : Computational modeling to predict binding affinities to targets like EGFR or COX-2, followed by experimental validation .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina evaluates binding poses in ATP-binding pockets (e.g., kinase domains) using force fields to estimate ΔG values .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, monitoring RMSD fluctuations (<2 Å indicates stable binding) .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with morpholine oxygen or hydrophobic contacts with fluorophenyl) .

Methodological Notes

  • Contradiction mitigation : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) .
  • Synthetic scalability : Pilot-scale reactions (>10 g) require solvent recycling and catalyst recovery to maintain cost-efficiency .

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